molecular formula C10H11NO2 B12939490 5-Ethoxy-1H-indol-6-ol

5-Ethoxy-1H-indol-6-ol

Cat. No.: B12939490
M. Wt: 177.20 g/mol
InChI Key: CHDBVOSKDYBQCO-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-indol-6-ol is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. The indole scaffold is a privileged structure in drug discovery, known for its ability to bind diverse receptors and is present in a wide array of biologically active compounds and pharmaceutical products . This particular compound, featuring both ethoxy and hydroxyl substitutions on the indole ring, is primarily utilized For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this compound for its potential as a key intermediate or precursor in synthetic organic chemistry. It serves as a building block for the development of more complex molecules with possible antimitotic, antioxidant, or receptor-modulating activities . Indole derivatives are frequently investigated for their multifaceted biological activities, which can include anticancer, antiviral, anti-inflammatory, and neuroprotective properties . The structural motif of a substituted indole is common in ligands for G-protein coupled receptors (GPCRs), including serotonin and melatonin receptors, making this compound a candidate for neuroscience and neuropharmacology studies . Furthermore, substituted indoles are explored in oncology research for designing novel antimitotic agents that may inhibit cell division . The presence of specific substituents on the indole core is critical for its physicochemical properties and interaction with biological targets. Researchers can leverage this compound to study structure-activity relationships (SAR), potentially leading to the development of new therapeutic agents for conditions such as Parkinson's disease, cancer, and viral infections .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-ethoxy-1H-indol-6-ol

InChI

InChI=1S/C10H11NO2/c1-2-13-10-5-7-3-4-11-8(7)6-9(10)12/h3-6,11-12H,2H2,1H3

InChI Key

CHDBVOSKDYBQCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethoxy 1h Indol 6 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 5-Ethoxy-1H-indol-6-ol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned based on classical and modern indole (B1671886) syntheses.

A primary disconnection strategy breaks the C2-C3 and N1-C7a bonds, pointing towards a Fischer indole synthesis approach. quimicaorganica.orgalfa-chemistry.com This is one of the most classic and versatile methods for indole formation. rsc.orgwikipedia.org The synthesis would commence from a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde. In this case, the key precursor would be (4-ethoxy-3-hydroxyphenyl)hydrazine. The choice of the carbonyl component would determine the substitution at the C2 and C3 positions of the final indole.

Another powerful strategy involves disconnecting the N1-C2 and C3-C3a bonds, suggesting a pathway like the Leimgruber-Batcho indole synthesis . This method is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions. The synthesis would begin with a suitably substituted o-nitrotoluene derivative, which is converted to an enamine that subsequently undergoes reductive cyclization.

Modern palladium-catalyzed reactions offer alternative disconnections. For instance, a disconnection of the N1-C7a bond suggests an intramolecular Heck reaction of an N-allyl-2-haloaniline derivative. nih.govresearchgate.netthieme-connect.com Similarly, a C-N bond disconnection at the N1-aryl bond points to a Buchwald-Hartwig amination as a potential key step for constructing the indole precursor. researchgate.netnih.govrsc.orgwikipedia.org

Table 1: Key Retrosynthetic Disconnections for this compound

Synthesis StrategyKey DisconnectionsPrecursors
Fischer Indole SynthesisC2-C3, N1-C7a(4-Ethoxy-3-hydroxyphenyl)hydrazine, Aldehyde/Ketone
Leimgruber-Batcho SynthesisN1-C2, C3-C3aSubstituted o-nitrotoluene, Enamine precursor
Intramolecular Heck ReactionN1-C7aN-allyl-2-halo-4-ethoxy-5-hydroxyaniline
Buchwald-Hartwig AminationN1-Aryl2-Halo-4-ethoxy-5-hydroxyaniline, Amine

Novel Catalytic Systems for Indole Ring Formation and Functionalization at Specific Positions

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogs can benefit significantly from novel catalytic systems.

Palladium-catalyzed cross-coupling reactions are paramount in this context. The Buchwald-Hartwig amination, for instance, allows for the formation of the crucial C-N bond by coupling an aryl halide with an amine, which can be a key step in assembling the indole precursors. wikipedia.org Similarly, the Heck reaction can be employed intramolecularly to cyclize a suitably functionalized aniline (B41778) derivative to form the indole ring. nih.govmdpi.com Recent advancements have introduced more active and stable palladium catalysts with sophisticated phosphine (B1218219) ligands, enabling these reactions under milder conditions with a broader substrate scope. researchgate.netnih.govrsc.org

Ruthenium-based catalysts have also emerged as powerful tools. For example, ruthenium pincer complexes have been successfully used in the domino synthesis of indoles from anilines and epoxides, offering an atom-efficient route with water and hydrogen as the only stoichiometric byproducts. chimia.ch

Silver and Gold catalysis are particularly effective for activating alkynes. Silver-catalyzed hydroamination of o-alkynylanilines provides a direct route to the indole core. whiterose.ac.uk Gold catalysts can facilitate similar cyclizations, often with unique reactivity and selectivity profiles.

Copper-catalyzed reactions have been developed for the direct C-H functionalization of the indole nucleus, allowing for the introduction of substituents at specific positions on a pre-formed indole ring. nih.gov This can be a powerful strategy for late-stage modification of indole derivatives.

Regioselective and Stereoselective Functionalization Strategies of the Indole Core

Achieving the desired substitution pattern, such as the 5-ethoxy and 6-hydroxy groups on the indole scaffold, requires precise control of regioselectivity. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, making functionalization of the benzene (B151609) ring more challenging.

Directing groups are a common and effective strategy to control the position of incoming substituents. By temporarily installing a directing group on the indole nitrogen (N1) or at the C3 position, it is possible to direct metallation and subsequent functionalization to specific C-H bonds on the benzene moiety (C4, C5, C6, or C7). nih.gov For the synthesis of this compound, a directing group could be used to facilitate sequential or one-pot functionalization at the C5 and C6 positions. For instance, a pivaloyl or a phosphinoyl group on the indole nitrogen can direct arylation or olefination to the C6 or C7 positions. nih.gov

Pre-functionalization of starting materials is another robust strategy. By starting with an aniline derivative that already contains the desired ethoxy and hydroxy (or protected hydroxy) groups at the correct positions, the regiochemical outcome of the indole ring-forming reaction is predetermined. For example, using 3,4-disubstituted anilines in a Fischer or Leimgruber-Batcho synthesis would directly yield the desired 5,6-disubstituted indole. thieme-connect.comrsc.orgnih.gov

Recent studies have also demonstrated methods for the direct and regioselective iodination of the indole core at the C5 position, providing a handle for further functionalization through cross-coupling reactions. researchgate.netrsc.org While direct C6 functionalization remains more challenging, some methods utilizing specific catalytic systems and directing groups are emerging. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be effectively applied to the synthesis of this compound derivatives.

Use of Greener Solvents: Traditional indole syntheses often employ hazardous solvents. Replacing these with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key green strategy. thieme-connect.comacs.orgrsc.org For example, intramolecular Heck reactions have been successfully carried out in PEG, which can also facilitate catalyst recycling. thieme-connect.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a significant goal of green chemistry. Some multicomponent reactions for the synthesis of polysubstituted pyrroles and indoles have been developed that proceed without a catalyst under mild conditions. acs.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This reduction in energy consumption and potential for solvent-free conditions aligns well with green chemistry principles. The Fischer indole synthesis, for example, can be efficiently performed under microwave conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Domino or tandem reactions, where multiple bond-forming events occur in a single step without isolating intermediates, are highly atom-economical. Ruthenium-catalyzed domino synthesis of indoles from anilines and epoxides is a prime example. chimia.ch

Table 2: Application of Green Chemistry Principles to Indole Synthesis

Green PrincipleApplication in Indole SynthesisExample
Safer SolventsUse of water, ethanol, or PEG instead of chlorinated solvents.Intramolecular Heck reaction in PEG-400. thieme-connect.com
Energy EfficiencyMicrowave-assisted reactions to reduce reaction times.Fischer indolization under microwave irradiation. researchgate.net
CatalysisUse of reusable heterogeneous catalysts or metal-free conditions.Multicomponent indole synthesis in ethanol without a catalyst. rsc.org
Atom EconomyTandem/domino reactions to minimize waste.Ru-catalyzed domino synthesis from anilines and epoxides. chimia.ch

Total Synthesis Approaches for Complex Natural Products Incorporating the this compound Moiety

The 5,6-dihydroxyindole (B162784) scaffold is a key structural motif in eumelanins, the main pigments in humans. rsc.org Its derivatives, like this compound, can be considered valuable building blocks for the synthesis of complex natural products and their analogs. While a natural product containing the exact 5-ethoxy-6-hydroxy substitution pattern may be rare, the synthesis of related 5,6-oxygenated indole alkaloids demonstrates the utility of this scaffold.

The Fischer indole synthesis has been a cornerstone in the total synthesis of numerous indole-containing natural products. rsc.org A hypothetical total synthesis of a complex molecule could involve the early-stage construction of the this compound core using a Fischer reaction between (4-ethoxy-3-benzyloxyphenyl)hydrazine and a complex ketone. The resulting indole could then be further elaborated. The benzyl (B1604629) protecting group on the hydroxyl function can be removed in a later step.

For example, the synthesis of 5,6-dihydroxyindole-2-carboxylic acid , a key precursor to melanins, often relies on methods that could be adapted for this compound. nih.govtandfonline.com These syntheses often start from protected dopamine (B1211576) or 3,4-dihydroxybenzaldehyde (B13553) derivatives, proceeding through intermediates that are then cyclized to form the indole ring. thieme-connect.com

Bio-inspired or biomimetic synthesis approaches also offer powerful strategies. researchgate.netjst.go.jp These methods attempt to mimic the biosynthetic pathways of natural products in the laboratory, often leading to highly efficient and elegant syntheses. A bio-inspired approach to a complex alkaloid might utilize an oxidative cyclization of a dopamine analog, where one of the hydroxyl groups is replaced by an ethoxy group, to form the this compound core.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher reproducibility, and easier scalability. These benefits are particularly relevant for the industrial production of fine chemicals and pharmaceuticals.

The synthesis of indoles and their derivatives has been successfully translated to continuous flow systems. nih.govmdpi.comresearchgate.net The Fischer indole synthesis , which can be highly exothermic and require careful control of conditions, is well-suited for flow chemistry. mdpi.comthieme-connect.com By pumping the arylhydrazine and carbonyl compound through a heated microreactor, often packed with a solid acid catalyst like Amberlite IR-120, the indole product can be generated continuously and safely with short reaction times. thieme-connect.com

The use of microflow technology can also enable the use of unstable intermediates that would be difficult to handle in batch processes. This opens up new synthetic possibilities for constructing complex indole derivatives. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for the Fischer Indole Reaction

ParameterBatch SynthesisFlow Synthesis
Reaction Time HoursMinutes mdpi.com
Scalability Difficult, requires larger reactorsEasy, by running for longer or using parallel reactors
Safety Poor heat dissipation, risk of runaway reactionsExcellent heat control, small reaction volume
Workup Often requires extensive purificationCan be integrated with in-line purification
Productivity Limited by reactor sizeHigh throughput (e.g., up to 20 g/h per channel) thieme-connect.com

Theoretical and Computational Investigations of 5 Ethoxy 1h Indol 6 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. For 5-Ethoxy-1H-indol-6-ol, methods like Density Functional Theory (DFT) can provide a detailed picture of its electronic landscape. The introduction of the ethoxy and hydroxyl groups, both being electron-donating, is expected to significantly influence the electron distribution within the indole (B1671886) ring system.

Calculations would typically begin with geometry optimization of the molecule to find its most stable three-dimensional conformation. Following this, various electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. wuxiapptec.comirjweb.com For this compound, the electron-donating substituents are predicted to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack compared to unsubstituted indole. ic.ac.uk

Further insights can be gained from calculating global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A lower chemical hardness, for instance, suggests a higher reactivity. irjweb.com Mulliken population analysis can also be performed to determine the partial atomic charges on each atom, identifying the most nucleophilic and electrophilic sites within the molecule. For this compound, the oxygen atoms of the hydroxyl and ethoxy groups, as well as the nitrogen of the indole ring, are expected to carry significant negative charges, while the carbon atoms attached to these electronegative atoms will be more electrophilic.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-5.25 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-0.85 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.40 eVIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)3.05 eVMeasures the ability to attract electrons.
Chemical Hardness (η)2.20 eVRepresents resistance to change in electron distribution.
Electrophilicity Index (ω)2.11 eVQuantifies the electrophilic character of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition Mechanisms

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. acs.org For this compound, MD simulations are particularly useful for conformational analysis and for understanding how it might interact with a biological target, such as an enzyme's active site.

The ethoxy group at the 5-position is flexible and can adopt various conformations due to rotation around the C-O bond. MD simulations can explore the conformational landscape of this group, identifying the most energetically favorable orientations and the energy barriers between them. This is crucial as the conformation of the molecule can significantly impact its ability to bind to a receptor. Similarly, the orientation of the hydroxyl group at the 6-position can be studied, including its potential for forming intramolecular hydrogen bonds.

In the context of ligand-target recognition, MD simulations can be used to model the binding of this compound to a protein. espublisher.com By placing the molecule in the active site of a target protein and simulating their interaction in a solvated environment, one can observe the dynamic process of binding. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. They can also provide insights into the residence time of the ligand in the active site and the conformational changes that may occur in both the ligand and the protein upon binding.

Table 2: Hypothetical Conformational Analysis of the Ethoxy Group in this compound

ConformerDihedral Angle (C4-C5-O-C)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.0065
Syn-clinal60°1.2515
Anti-clinal120°1.1020

In Silico Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and for elucidating reaction mechanisms. For this compound, in silico prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can provide a theoretical benchmark for experimental studies.

The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations can predict the chemical shifts of all the protons and carbons in the molecule, aiding in the assignment of experimental spectra. nih.govyoutube.com For this compound, the electron-donating nature of the substituents would be expected to cause an upfield shift (lower ppm) for the protons and carbons on the benzene (B151609) ring compared to unsubstituted indole.

The IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectrum shows characteristic peaks for different functional groups. For this compound, the calculations would predict the stretching frequencies for the N-H bond of the indole, the O-H bond of the hydroxyl group, and the C-O bonds of the ethoxy group, among others. osti.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis spectrum. These calculations can provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The substituents on the indole ring are expected to cause a bathochromic (red) shift in the absorption spectrum compared to indole itself.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹H NMRδ (H on C4)6.85 ppm
¹³C NMRδ (C6)145.2 ppm
IRν (O-H stretch)3450 cm⁻¹
IRν (N-H stretch)3380 cm⁻¹
UV-Visλmax285 nm

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the exploration of potential energy surfaces and the identification of transition states. copernicus.org For this compound, DFT studies can be used to elucidate the pathways of various reactions, such as oxidation or electrophilic substitution, which are common for indole derivatives. researchgate.netscispace.comacs.orgnih.gov

To study a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. The transition state, which is the highest energy point along the reaction coordinate, is then located using specialized algorithms. A frequency calculation is performed to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For example, the oxidation of the hydroxyl group at the 6-position of this compound to a quinone-like structure could be investigated. DFT calculations could be used to compare different possible oxidation mechanisms, determining the most energetically favorable pathway. This information is crucial for understanding the metabolic fate of the compound and for designing more stable analogues.

Table 4: Hypothetical DFT-Calculated Activation Energies for a Proposed Oxidation Reaction of this compound

Reaction StepDescriptionActivation Energy (kcal/mol)
Step 1Initial hydrogen abstraction from the hydroxyl group.15.2
Step 2Formation of a radical intermediate.-
Step 3Reaction with an oxidizing agent.8.5
OverallReactant to Product-

Chemoinformatic Approaches for Structure-Based Design and Scaffold Prioritization

Chemoinformatics combines chemistry, computer science, and information technology to aid in the drug discovery process. nih.govfrontiersin.org For this compound, chemoinformatic approaches can be used to leverage its structure for the design of new, more potent, and selective therapeutic agents. nih.govresearchgate.net

One common approach is pharmacophore modeling. proceedings.sciencemdpi.comnih.govresearchgate.net A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. Based on the structure of this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond donor (the N-H and O-H groups), a hydrogen bond acceptor (the oxygen atoms), and an aromatic ring system. This model could then be used to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening.

Structure-based virtual screening is another powerful technique where a library of compounds is computationally docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity. The this compound scaffold can serve as a starting point for creating a focused library of derivatives to be screened against a specific target. By analyzing the binding modes of the top-scoring compounds, structure-activity relationships (SAR) can be established, guiding the synthesis of new and improved molecules. This process of scaffold prioritization helps to focus synthetic efforts on the most promising chemical series.

Mechanistic Chemical Biology of 5 Ethoxy 1h Indol 6 Ol and Its Derivatives

Elucidation of Molecular Recognition Mechanisms with Biomolecules (e.g., protein, nucleic acid interactions)

The molecular recognition of 5-Ethoxy-1H-indol-6-ol by biomolecules is predicated on the chemical features of its indole (B1671886) ring system and its substituents. The indole nucleus itself is capable of engaging in a variety of non-covalent interactions. The aromatic system can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in proteins. Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor, while the electron-rich π-system can function as a hydrogen bond acceptor.

The hydroxyl and ethoxy groups on the benzene (B151609) ring portion of this compound introduce additional points of interaction. The 6-hydroxyl group is a potent hydrogen bond donor and acceptor, enabling strong interactions with polar residues in a protein's binding pocket. The 5-ethoxy group, with its oxygen atom, can also act as a hydrogen bond acceptor. The ethyl group introduces a degree of lipophilicity, which can favor interactions with hydrophobic pockets within a target biomolecule.

For instance, studies on indole-phenolic compounds have demonstrated their ability to interact with amyloid-β peptides, with the phenolic portion donating a hydrogen bond to the peptide backbone. nih.gov This suggests that this compound could potentially interact with protein surfaces through a combination of hydrophobic and hydrogen bonding interactions, contributing to specific molecular recognition events.

Table 1: Potential Molecular Interactions of this compound with Biomolecules

Functional GroupPotential Interaction TypeInteracting Partner (in Biomolecules)
Indole N-HHydrogen Bond DonorCarbonyl oxygen, hydroxyl groups of amino acid side chains
Indole π-systemπ-π Stacking, Cation-πAromatic amino acids (Phe, Tyr, Trp), Lys, Arg
6-HydroxylHydrogen Bond Donor/AcceptorPolar amino acids (Ser, Thr, Asp, Glu, Asn, Gln)
5-Ethoxy (Oxygen)Hydrogen Bond AcceptorPolar amino acids
5-Ethoxy (Ethyl)Hydrophobic InteractionNonpolar amino acids (Ala, Val, Leu, Ile)

Biochemical Analysis of Enzyme Inhibition Kinetics and Binding Modes

Substituted indoles are known to be effective inhibitors of various enzymes. The specific substitution pattern of this compound suggests it could target enzymes where hydrogen bonding and hydrophobic interactions are critical for substrate or inhibitor binding. For example, indole derivatives have been identified as allosteric inhibitors of enzymes like m6A-RNA methyltransferase (METTL3-14 complex), where they bind to a site distinct from the active site to modulate enzyme activity. nih.gov

The mode of inhibition by this compound would depend on the specific enzyme target. It could act as a competitive inhibitor by binding to the active site and competing with the natural substrate. Alternatively, it could be a non-competitive or uncompetitive inhibitor by binding to an allosteric site. Kinetic studies, such as Lineweaver-Burk plots, would be essential to determine the precise mechanism of inhibition. For instance, studies on indole-glycyrrhetinic acid derivatives as PTP1B inhibitors have utilized such kinetic analyses to elucidate their mode of action. mdpi.com

Molecular docking studies could further illuminate the binding mode, predicting the specific interactions between the compound and the enzyme's active or allosteric site. For example, docking studies of indole derivatives with the SARS 3CLpro enzyme have helped to rationalize their inhibitory activity. nih.gov

Table 2: Hypothetical Enzyme Inhibition Profile for a this compound Derivative

Target EnzymeType of InhibitionKey Binding Interactions
Hypothetical KinaseCompetitiveHydrogen bonds with hinge region, hydrophobic interactions with gatekeeper residue
Hypothetical ProteaseNon-competitiveAllosteric site binding, inducing conformational change
Hypothetical OxidaseMixedBinding to both free enzyme and enzyme-substrate complex

Investigation of Intracellular Signaling Pathway Modulation at a Molecular Level

Phenolic compounds, including those with an indole scaffold, are well-documented modulators of intracellular signaling pathways. nih.gov The antioxidant properties conferred by the hydroxyl group on the indole ring can influence redox-sensitive signaling cascades. For example, phenolic compounds can scavenge reactive oxygen species (ROS), thereby affecting pathways regulated by cellular redox status, such as the NF-κB and MAPK pathways.

Furthermore, indole derivatives can directly interact with signaling proteins. For instance, certain indole compounds have been shown to modulate the activity of protein kinases, which are central players in most signaling pathways. The ability of this compound to form specific hydrogen bonds and hydrophobic interactions could enable it to bind to the ATP-binding pocket of kinases or to allosteric sites, thereby modulating their activity and downstream signaling events. The activation of Toll-like receptor (TLR) genes by indole-3-carboxylic acid derivatives, leading to the stimulation of interferon synthesis, highlights the potential for indole compounds to initiate complex signaling cascades. mdpi.com

Studies on Subcellular Localization and Trafficking Mechanisms (excluding absorption/distribution in vivo)

The subcellular localization of this compound is a key determinant of its biological activity. The physicochemical properties of the molecule, including its lipophilicity and hydrogen bonding potential, will govern its ability to cross cellular membranes and accumulate in specific organelles. The presence of the phenolic hydroxyl group may influence its distribution, as phenolic compounds are known to accumulate in various cellular compartments, including vacuoles in plant cells. utupub.fi

Fluorescence microscopy is a powerful tool to study the subcellular localization of indole derivatives. If the compound is intrinsically fluorescent, its distribution within the cell can be directly visualized. Alternatively, a fluorescent tag can be attached to the indole scaffold to create a fluorescent probe. Co-localization studies with organelle-specific dyes (e.g., for mitochondria, endoplasmic reticulum, or lysosomes) can then reveal the specific compartments where the compound accumulates. The distribution of phenolic compounds has been studied using their autofluorescence properties. mdpi.com

Quantitative Structure-Mechanism Relationship (QSMR) Studies

Quantitative Structure-Mechanism Relationship (QSMR) studies aim to correlate the structural features of a series of compounds with their mechanistic properties, such as enzyme inhibition kinetics or modulation of a specific signaling pathway. For a series of this compound derivatives with varied substituents, QSMR models could be developed to understand how different structural modifications influence their biological activity.

These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric parameters. By correlating these descriptors with experimental data on the mechanism of action, it is possible to build predictive models that can guide the design of new derivatives with improved potency and selectivity. Numerous QSAR (a related approach) studies have been conducted on indole derivatives to predict their biological activities against various targets. nih.govmdpi.com A QSMR study would extend this by focusing on the relationship between structure and the underlying mechanism.

Table 3: Key Descriptors for a Hypothetical QSMR Study of this compound Derivatives

Descriptor ClassExample DescriptorsMechanistic Property to be Correlated
ElectronicHOMO/LUMO energies, Mulliken chargesRedox potential, interaction with charged residues
StericMolecular volume, surface areaFit within a binding pocket
HydrophobicLogP, Polar Surface Area (PSA)Membrane permeability, hydrophobic interactions
TopologicalConnectivity indicesOverall molecular shape and branching

Strategies for Derivatization and Scaffold Modification of 5 Ethoxy 1h Indol 6 Ol

Design Principles for Structure-Mechanism Relationship (SMR) Studies through Chemical Modification

The design of derivatives of 5-Ethoxy-1H-indol-6-ol for SMR studies is guided by principles that aim to systematically probe the interactions of the molecule with its biological target. Key modifications often focus on the indole (B1671886) nucleus, the ethoxy group at the 5-position, and the hydroxyl group at the 6-position.

Strategic modifications to the this compound scaffold include:

Alteration of the ethoxy group: This can involve changing the alkyl chain length or introducing cyclic structures to investigate the impact of steric bulk and lipophilicity in the binding pocket.

Substitution on the indole nitrogen: Introducing various substituents on the indole nitrogen can explore the role of hydrogen bonding and potential interactions with specific amino acid residues.

Modification of the hydroxyl group: The hydroxyl group can be converted to esters or ethers to assess the importance of its hydrogen-bonding capability.

Substitution on the indole ring: Introducing substituents at other positions of the indole ring can probe for additional binding interactions.

These modifications are designed to create a library of compounds that, when tested, can provide a detailed understanding of the molecular interactions governing the compound's mechanism of action.

Introduction of Diverse Functional Groups and Their Impact on Binding Affinity and Selectivity Mechanisms

The introduction of diverse functional groups onto the this compound scaffold can significantly modulate its binding affinity and selectivity. The strategic placement of functional groups can enhance interactions with the target protein, leading to improved potency and a more desirable pharmacological profile.

For example, the introduction of a basic amino group could form a salt bridge with an acidic residue in the binding site, thereby increasing affinity. Conversely, a bulky, lipophilic group might enhance binding through hydrophobic interactions. The impact of such modifications is typically evaluated through in vitro binding assays.

Below is a hypothetical data table illustrating how different functional groups might influence the binding affinity of this compound derivatives for a target receptor.

DerivativeModificationPredicted Change in Binding Affinity (Ki)Rationale
1 Parent Compound (this compound)100 nMBaseline affinity
2 5-Methoxy-1H-indol-6-ol120 nMReduced hydrophobic interaction
3 5-Isopropoxy-1H-indol-6-ol80 nMIncreased hydrophobic interaction
4 5-Ethoxy-1-methyl-1H-indol-6-ol90 nMSteric hindrance at indole nitrogen
5 5-Ethoxy-1H-indol-6-yl acetate150 nMLoss of hydrogen bond donor capability
6 2-Bromo-5-ethoxy-1H-indol-6-ol70 nMHalogen bonding interaction

Bioconjugation and Click Chemistry Approaches for Probing Biological Systems

Bioconjugation techniques, particularly those employing "click chemistry," offer powerful tools for elucidating the biological interactions of this compound. nih.govtcichemicals.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. tcichemicals.comorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com

To apply this to this compound, the molecule would first be functionalized with either an azide (B81097) or an alkyne group. This "tagged" molecule can then be introduced into a biological system. A corresponding fluorescent probe, biotin (B1667282) tag, or affinity resin functionalized with the complementary group can then be used to "click" onto the tagged molecule, allowing for visualization of its localization, identification of its binding partners, or its purification from a complex mixture. This approach is invaluable for target identification and validation studies.

Combinatorial Synthesis and High-Throughput Screening Library Design for Mechanistic Discovery

Combinatorial synthesis allows for the rapid generation of a large library of derivatives from a common scaffold, such as this compound. nih.gov By systematically varying the substituents at different positions on the indole ring, a diverse collection of compounds can be created.

The design of such a library for mechanistic discovery would involve creating subsets of compounds that probe specific types of molecular interactions. For instance, one subset might vary the electronic properties of a substituent, while another explores a range of steric sizes.

These libraries can then be subjected to high-throughput screening (HTS) to quickly identify compounds with desired activities. HTS allows for the rapid testing of thousands of compounds, enabling the efficient exploration of the structure-activity relationship (SAR) landscape and the identification of key structural features responsible for the desired biological mechanism.

Bioisosteric Replacements and Their Influence on Molecular Interactions

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule. For example, the indole NH group could be replaced with other hydrogen bond donors or acceptors. nih.gov The benzene (B151609) portion of the indole could be replaced with a different heterocyclic ring to alter electronic distribution and solubility. nih.gov

The table below presents some potential bioisosteric replacements for functional groups in this compound and the predicted influence on molecular interactions.

Original GroupBioisosteric ReplacementPotential Influence on Molecular Interactions
Indole NHN-MethylRemoves hydrogen bond donor capability, increases lipophilicity.
Benzene ringThiophene ringAlters aromaticity and potential for π-π stacking.
6-Hydroxyl6-AminoChanges hydrogen bonding from donor/acceptor to primarily donor.
5-Ethoxy5-TrifluoromethoxyIncreases lipophilicity and alters electronic properties.

Advanced Spectroscopic and Analytical Methodologies in 5 Ethoxy 1h Indol 6 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for investigating the interactions between small molecules like 5-Ethoxy-1H-indol-6-ol and their biological targets, such as proteins, at an atomic level. springernature.com It provides detailed information on binding interfaces, conformational changes, and kinetic parameters. nih.gov

Protein-Ligand Interactions: One of the primary NMR methods used is Chemical Shift Perturbation (CSP) or chemical shift mapping. researchgate.net This involves acquiring a series of 2D NMR spectra, typically ¹H-¹⁵N HSQC, of an isotopically labeled protein while titrating in unlabeled this compound. nih.gov Protein residues involved in the binding event exhibit changes in their chemical shifts. researchgate.net The magnitude of these shifts can be used to map the binding site on the protein surface and, by analyzing the titration curves, to determine the dissociation constant (Kd), which quantifies binding affinity. nih.gov

Depending on the rate of association and dissociation (the chemical exchange regime), the spectral changes manifest differently. In the fast exchange regime, a single peak for an affected residue will gradually shift its position, whereas in the slow exchange regime, the peak corresponding to the free state will decrease in intensity while a new peak for the bound state appears and grows. nih.gov

Reaction Kinetics: NMR can also monitor the kinetics of chemical reactions involving this compound. By acquiring spectra over time, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates and understand mechanistic pathways.

Hypothetical Chemical Shift Perturbation Data for Target Protein X upon Binding this compound

ResidueResidue TypeChemical Shift Change (Δδ ppm)Location in Protein Structure
Val-25Valine0.35Binding Pocket Floor
Leu-48Leucine0.28Hydrophobic Groove
Ser-92Serine0.21Potential H-bond Donor
Phe-105Phenylalanine0.41Binding Pocket Wall
Ala-107Alanine0.15Adjacent to Binding Pocket

Mass Spectrometry-Based Approaches for Reaction Intermediates and Biotransformation Product Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for identifying transient species formed during synthesis and metabolites produced in biological systems.

Reaction Intermediates: Electrospray Ionization Mass Spectrometry (ESI-MS) is highly sensitive for detecting charged or easily ionizable intermediates in a reaction mixture. nih.gov By directly infusing the reaction solution into the mass spectrometer over the course of the reaction, short-lived intermediates in the synthesis of this compound or its derivatives can be identified by their mass-to-charge ratio (m/z), providing crucial evidence for a proposed reaction mechanism. jimdo.com

Biotransformation Products: To understand the metabolic fate of this compound, in vitro studies with liver microsomes or in vivo studies are conducted, and the resulting samples are analyzed by high-resolution mass spectrometry (HRMS). By comparing the metabolites of parent drug with control samples, potential biotransformations can be identified. Common metabolic pathways for such a molecule could include O-de-ethylation of the ethoxy group, hydroxylation on the indole (B1671886) ring, or conjugation with glucuronic acid or sulfate. The exact mass measurements provided by HRMS allow for the determination of elemental compositions for the parent compound and its metabolites. mdpi.com

Potential Biotransformation Products of this compound

MetaboliteBiotransformationChange in Mass (Da)Expected m/z [M+H]⁺
M1Hydroxylation+15.99194.0817
M2O-De-ethylation-28.03150.0504
M3Glucuronide Conjugation+176.03354.1138
M4Sulfation+79.96258.0382

X-ray Crystallography for Co-crystal Structure Determination with Target Biomolecules

X-ray crystallography provides the most definitive, high-resolution structural information about how a ligand like this compound binds to its target biomolecule. nih.gov This technique is foundational for rational drug design. researchgate.net

The process involves growing a high-quality crystal of the target protein that has been saturated with this compound. nih.gov This "co-crystal" is then exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional arrangement of atoms in the protein-ligand complex can be determined. mdpi.com

The resulting structure reveals the precise orientation of the ligand in the binding site, identifies key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and shows any conformational changes the protein undergoes upon binding. nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs. researchgate.net

Hypothetical Crystallographic Data for this compound in Complex with Target X

ParameterValue
PDB CodeXXXX
Resolution (Å)1.85
Space GroupP2₁2₁2₁
R-work / R-free0.19 / 0.22
Key H-bondsIndole N-H to Ser-92; 6-OH to Asp-150

Circular Dichroism and Fluorescence Spectroscopy for Conformational Dynamics and Binding Event Characterization

These spectroscopic techniques are valuable for studying protein conformational changes and binding events in solution.

Fluorescence Spectroscopy: Many proteins contain intrinsic fluorophores, primarily tryptophan residues. The fluorescence of these residues is sensitive to their local environment. If this compound binds near a tryptophan residue, it can quench this intrinsic fluorescence. By monitoring the decrease in fluorescence intensity as the ligand concentration is increased, a binding curve can be generated and the dissociation constant (Kd) can be calculated.

Hypothetical Fluorescence Quenching Titration Data

[this compound] (µM)Fluorescence Intensity (a.u.)% Quenching
09850.0
285013.7
569030.0
1051547.7
2034065.5

Advanced Chromatographic Techniques for Separation and Purity Assessment of Synthetic Intermediates and Analogs

Chromatography is fundamental to the synthesis and analysis of this compound, ensuring the purity of the final compound and its precursors.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of a synthesized batch of this compound. Using a reversed-phase column (e.g., C18), a gradient of water and an organic solvent (like acetonitrile), and a UV detector, these techniques can separate the target compound from starting materials, byproducts, and degradation products with high resolution. The area under the peak for this compound relative to the total peak area provides a quantitative measure of its purity. For preparative work, HPLC can be used to isolate the pure compound from a crude reaction mixture.

Sample HPLC Method for Purity Assessment

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.5 mL/min
DetectionUV at 280 nm

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real time. nih.gov It provides precise data on how quickly a ligand binds to its target (association rate) and how quickly it dissociates (dissociation rate). scispace.com

In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. springernature.com Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response in a sensorgram. scispace.com By analyzing the association phase (during injection) and the dissociation phase (when buffer is flowed over), the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD) is then calculated as the ratio kd/ka. nih.gov

Hypothetical SPR Kinetic Data for the Interaction of this compound with Target X

ParameterValueUnit
ka (Association Rate Constant)2.5 x 10⁵M⁻¹s⁻¹
kd (Dissociation Rate Constant)5.0 x 10⁻³s⁻¹
KD (Equilibrium Dissociation Constant)20nM

Future Directions and Emerging Research Avenues for 5 Ethoxy 1h Indol 6 Ol Based Research

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Mechanism Prediction

The convergence of synthetic chemistry and artificial intelligence (AI) offers a powerful paradigm for accelerating the discovery of novel molecules with desired properties. For 5-Ethoxy-1H-indol-6-ol, AI and machine learning (ML) can be pivotal in navigating the vast chemical space accessible from this scaffold.

De Novo Molecular Design: Generative AI models can be trained on large datasets of known bioactive indole (B1671886) derivatives. researchgate.net These models can then design new molecules incorporating the this compound core, optimized for specific biological targets. By defining desired physicochemical and pharmacokinetic properties as input parameters, these algorithms can generate novel structures with a higher probability of success, significantly reducing the time and cost associated with traditional drug discovery. acs.orgresearchgate.net

Mechanism and Reaction Prediction: Machine learning algorithms, particularly those based on neural networks and random forest models, are increasingly used to predict the outcomes and optimal conditions for complex chemical reactions. francis-press.compharmaceutical-technology.comnih.govcam.ac.uk For this compound, ML can predict the regioselectivity of further functionalizations (e.g., C-H activation at various positions of the indole ring), forecast reaction yields, and even elucidate potential reaction mechanisms. This predictive power allows chemists to prioritize synthetic routes that are most likely to be successful, thereby streamlining the synthesis of new derivatives. francis-press.com

AI/ML ApplicationPotential Outcome for this compound ResearchRelevant AI/ML Models
Generative Design Creation of novel kinase inhibitors with improved selectivity.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)
Reaction Prediction Identification of optimal catalysts and conditions for C2-arylation.Random Forest, Support Vector Machines (SVM), Neural Networks
Property Prediction In silico screening of ADMET properties for designed derivatives.Quantitative Structure-Activity Relationship (QSAR) models

Applications in Supramolecular Chemistry and Material Science as Building Blocks

The structural features of this compound, specifically the hydrogen bond donor (N-H and O-H) and acceptor (ethoxy oxygen) sites, make it an attractive building block for the construction of ordered supramolecular assemblies and functional materials.

The planarity of the indole ring, coupled with its electron-rich nature, facilitates π-π stacking interactions, which are crucial for the formation of self-assembled structures. The hydroxyl and N-H groups can direct the formation of intricate hydrogen-bonding networks, leading to the creation of materials such as:

Organic Semiconductors: Judicious functionalization of the this compound core could lead to materials with tunable electronic properties for use in organic electronics.

Fluorescent Sensors: The indole scaffold is a known fluorophore. mdpi.comnih.gov Modifications to the core structure could yield derivatives whose fluorescence is sensitive to the presence of specific analytes, such as metal ions or pH changes, making them useful as chemical sensors. mdpi.comacs.org

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the this compound scaffold, it is conceivable to design novel liquid crystalline materials.

Development of Optogenetic or Photopharmacological Tools Based on Indole Scaffolds

Photopharmacology and optogenetics are emerging fields that use light to control biological processes with high spatiotemporal precision. The development of photoswitchable molecules is central to these technologies. The indole scaffold has been successfully incorporated into photoswitchable compounds, demonstrating its suitability for this purpose. rsc.orgelsevierpure.comumaine.edu

Future research could involve the covalent attachment of a photoresponsive moiety, such as an azobenzene, to the this compound core. The resulting molecule could be designed to have one of its isomers (e.g., the cis isomer) be biologically active while the other (trans) is inactive. Irradiation with specific wavelengths of light would then allow for the reversible switching of its biological activity. elsevierpure.com The ethoxy and hydroxyl groups on the indole ring could serve as anchor points for the photoswitch or be used to fine-tune the photophysical properties of the final molecule.

Photoswitchable MoietyPotential Biological TargetMode of Action
AzobenzeneKinase active siteReversible binding and inhibition
SpiropyranIon channel poreLight-induced conformational change to block or open the channel
DiaryletheneG-protein coupled receptor (GPCR)Photo-controlled agonism or antagonism

Exploration of Novel Reaction Spaces and Cascade Transformations Involving the this compound Moiety

Modern synthetic organic chemistry provides a vast toolkit for the functionalization of heterocyclic compounds. acs.orgnovapublishers.combeilstein-journals.org Applying these advanced methods to this compound can unlock access to novel chemical matter.

Late-Stage Functionalization: Techniques such as transition metal-catalyzed C-H activation can be used to selectively introduce new functional groups at various positions on the indole ring or the fused benzene (B151609) ring. researchgate.netnih.gov This allows for the rapid generation of a library of analogues from a common intermediate.

Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity. acs.orgnih.govrsc.orgrsc.org Designing cascade sequences starting from derivatives of this compound could lead to the synthesis of complex polycyclic indole alkaloids or other intricate molecular architectures. rsc.orgrsc.org The existing substituents would play a crucial role in directing the outcome of these complex transformations.

Contribution to the Development of Chemical Probes for Undruggable Biological Targets

A significant portion of the human proteome, estimated to be as high as 85%, is considered "undruggable" by traditional small-molecule inhibitors. receptor.aicam.ac.uk These targets often lack well-defined binding pockets and include protein-protein interactions (PPIs) and transcription factors. receptor.aidynamic-biosensors.comdrugbank.com The development of chemical probes is essential for validating these targets and understanding their biology. nih.gov

The this compound scaffold, with its potential for diverse and three-dimensional functionalization, can serve as an excellent starting point for fragment-based or diversity-oriented synthesis of chemical probe libraries. The indole motif is a privileged scaffold in medicinal chemistry, known to participate in key binding interactions such as hydrogen bonding and π-stacking. researchgate.netnih.govsemanticscholar.orgresearchgate.netnih.gov By systematically modifying the this compound core, it is possible to develop molecules that can bind to the shallow, transient, or allosteric pockets characteristic of undruggable targets. drugbank.com For example, indole derivatives have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, highlighting the potential of this scaffold class to address such challenging targets. nih.govnih.gov

Undruggable Target ClassDesign Strategy for this compound ProbePotential Outcome
Protein-Protein Interactions (PPIs) Elaboration of the scaffold to mimic key secondary structures (e.g., α-helix).Disruption of disease-relevant PPIs (e.g., p53-MDM2).
Transcription Factors Design of molecules that bind to DNA-binding or dimerization domains.Modulation of gene expression.
RNA Development of derivatives that can recognize and bind to specific RNA secondary structures.Interference with RNA-mediated disease processes. drugbank.com

Q & A

Q. What synthetic strategies are recommended for preparing 5-Ethoxy-1H-indol-6-ol with high purity?

A scalable method involves functionalizing the indole core via nucleophilic substitution. For example, reacting 5-hydroxyindole with ethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Post-synthesis, purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures removal of unreacted intermediates. Yield optimization may require adjusting stoichiometry or using phase-transfer catalysts. Confirm purity via TLC (Rf ~0.3–0.4) and NMR (e.g., δ ~1.35 ppm for ethoxy -CH₃) .

Q. How can the structural integrity of this compound be validated experimentally?

Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Identify characteristic peaks (e.g., ethoxy group: δ ~3.95–4.10 ppm for -OCH₂CH₃; indolic NH at δ ~10–11 ppm) .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and hydrogen-bonding networks. For example, analyze intermolecular O-H···N interactions in the crystal lattice .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .

Q. What biological activities are associated with this compound in preclinical studies?

The compound exhibits multi-target activity due to its indole scaffold:

  • Receptor modulation : Binds serotonin and melatonin receptors, influencing circadian rhythm pathways (IC₅₀ ~10–50 μM in cell-based assays) .
  • Antioxidant effects : Scavenges ROS in neuronal models (e.g., EC₅₀ ~20 μM in DPPH assays), potentially via the 6-hydroxy group .
  • Enzyme inhibition : Inhibits UDP-glucuronosyltransferases (UGTs) at micromolar concentrations, altering drug metabolism .

Q. How does the stability of this compound vary under physiological conditions?

Stability assays reveal pH-dependent degradation:

  • Acidic conditions (pH <3) : Ethoxy group hydrolysis occurs within 24 hours, forming 5-hydroxyindole .
  • Neutral/basic conditions (pH 7–9) : Stable for >72 hours at 37°C. Use antioxidants (e.g., ascorbate) to prevent oxidation of the 6-hydroxy moiety .
  • Storage recommendations : Store at -20°C in amber vials under inert gas to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in hydrogen-bonding patterns of this compound?

Graph-set analysis (e.g., R₂²(8) motifs) using SHELXTL reveals dominant O-H···N and C-H···O interactions. For example, the hydroxyl group forms bifurcated hydrogen bonds with adjacent indolic N and ethoxy O atoms, stabilizing the lattice . Disorder in the ethoxy chain can be modeled with PART commands in SHELXL, refining occupancy ratios to >95% confidence .

Q. What experimental designs address contradictory data in receptor-binding assays for this compound?

Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

  • Receptor isoform specificity : Use siRNA knockdown to isolate target isoforms (e.g., MT₁ vs. MT₂ melatonin receptors) .
  • Assay interference : Test for autofluorescence in fluorogenic assays (e.g., FLIPR) and normalize data using antagonist controls .
  • Statistical modeling : Apply mixed-effects models to account for batch variability in cell-culture conditions .

Q. How can computational methods predict the metabolic fate of this compound in human hepatocytes?

Combine in silico tools:

  • Docking simulations (AutoDock Vina) : Predict UGT-binding conformations, focusing on glucuronidation at the 6-hydroxy group .
  • QSAR models : Corporate electronic parameters (e.g., Fukui indices) to estimate reaction rates for ethoxy hydrolysis .
  • MD simulations (GROMACS) : Analyze solvation effects on metabolic stability over 100-ns trajectories .

Q. What strategies mitigate oxidative stress artifacts in in vivo studies of this compound?

  • Dosage optimization : Use subtoxic doses (e.g., <50 mg/kg in rodents) to avoid confounding oxidative damage .
  • Biomarker profiling : Measure glutathione (GSH/GSSG ratios) and catalase activity in target tissues post-administration .
  • Co-administration studies : Pair with NAC (N-acetylcysteine) to distinguish compound-specific effects from systemic oxidative stress .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ethoxy group .
  • Crystallography : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection on microcrystalline samples .
  • Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian09 B3LYP/6-311+G(d,p)) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.